Perhydroantamanide

Description

General Context of Cyclic Peptides and Depsipeptides in Chemical Biology

Cyclic peptides are a class of macromolecules characterized by a head-to-tail cyclized backbone, typically formed via amide bonds nih.gov. This cyclic structure imparts exceptional chemical and biological stability, making them highly attractive modalities for chemical biology probes and the development of therapeutics nih.govgithub.comwikipedia.orgresearchgate.net. Their unique properties, including high binding affinities and low metabolic toxicity, position them as valuable alternatives to traditional small molecules in drug discovery wikipedia.orgresearchgate.net. Some cyclic peptides, such as cyclotides, further enhance their stability through a cyclic cystine knot motif, involving multiple disulfide bonds nih.gov. Beyond their stability, cyclic peptides can exhibit improved membrane permeability compared to their linear counterparts, a crucial factor for oral bioavailability in pharmaceutical applications wikipedia.org. Current research actively explores their potential as antibacterial agents and as scaffolds for protein engineering nih.govctdbase.org.

Depsipeptides represent a distinct subclass of peptides, uniquely characterized by the presence of at least one ester bond in addition to amide bonds within their cyclooligomeric structure usp.brnih.govctdbase.org. This structural variation, typically arising from the incorporation of a hydroxylated carboxylic acid, leads to different folding behaviors and diverse biological activities compared to standard peptides usp.brnih.gov. Biosynthesized primarily by non-ribosomal peptide synthetases (NRPS), often in conjunction with polyketide synthase (PKS) or fatty acid (FA) synthase enzyme systems, depsipeptides are widely distributed natural products found in bacteria, fungi, plants, and marine organisms usp.brctdbase.org. They exhibit a broad spectrum of biological effects, including cytotoxic, phytotoxic, antimicrobial, antiviral, anthelmintic, insecticidal, antimalarial, antitumoral, and enzyme-inhibitory activities usp.brnih.govctdbase.org. Notable examples like valinomycin (B1682140) and beauvericin (B1667859) are recognized for their antibiotic and insecticidal properties, attributed to their ability to reversibly bind and transport alkali metal ions across cell membranes nih.gov.

Overview of Antamanide and its Structurally Related Analogues

Antamanide is a cyclic decapeptide originally isolated from the highly poisonous death cap mushroom, Amanita phalloides. Its chemical structure is defined by the sequence c(Val-Pro-Pro-Ala-Phe-Phe-Pro-Pro-Phe-Phe). A key characteristic of antamanide is its ability to form stable complexes with alkali metal ions, such as sodium (Na+) and calcium (Ca2+), a process that induces significant conformational changes in the cyclopeptide structure. Biologically, antamanide has been shown to inhibit the mitochondrial permeability transition pore (MPTP) by modulating the activity of cyclophilin D (CyP-D), a peptidyl-prolyl cis-trans isomerase. The first successful synthesis of this natural product was achieved in 1969, paving the way for the exploration of various synthetic routes and analogues.

Structurally related analogues of antamanide have been synthesized to probe the relationship between molecular structure and biological function. For instance, [Phe4,Val6]antamanide is a well-studied synthetic analogue that retains the biological activity of the natural compound. Modifications to antamanide, such as the substitution of phenylalanine residues with glycine, have led to derivatives like AG6, AG9, and AOG9, which have demonstrated tyrosinase inhibitory activity, a property not observed in antamanide itself.

Historical Context of Perhydroantamanide Research and its Significance as a Synthetic Analog

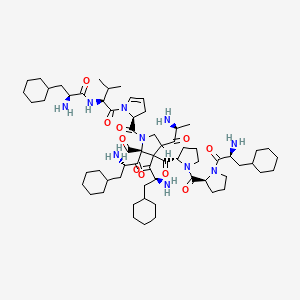

This compound is a synthetic analogue of antamanide in which all four phenylalanyl (Phe) residues are fully hydrogenated to cyclohexylalanyl (Cha) residues. Its specific sequence is cyclic(Val-Pro-Pro-Ala-Cha-Cha-Pro-Pro-Cha-Cha). Research into this compound emerged from a broader effort to understand the conformational requirements for antamanide's ion-binding properties and its antitoxic activity. Early studies in the 1970s and 80s, including investigations into its far-infrared spectra in alkali metal ion complexes, contributed to this understanding.

Scope and Objectives of the Academic Research Outline for this compound

The academic research concerning this compound aims to comprehensively elucidate the molecular basis for its distinct properties compared to natural antamanide. The overarching goal is to leverage this compound as a model system to understand the subtle yet profound impact of side-chain chemical modifications on the conformational dynamics, ion selectivity, and ultimately, the biological activity of cyclic peptides.

Specific objectives of such research typically include:

Detailed Conformational Analysis: To precisely determine the three-dimensional structures of this compound in both uncomplexed and metal-ion complexed states, utilizing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. This includes comparing its conformational flexibility and stability in various solvent environments.

Investigation of Ion-Binding Properties: To quantitatively assess its affinity and selectivity for various alkali metal ions (e.g., Li+, Na+, K+, Ca2+) and to characterize the stoichiometry and thermodynamics of these interactions.

Elucidation of Structure-Activity Relationships: To establish a clear correlation between the altered hydrophobicity of the cyclohexylalanyl residues, the resulting exposure of the peptide backbone upon complexation, and the complete loss of antitoxic potency. This involves comparative studies with antamanide and other analogues.

Membrane Interaction Studies: To explore how the altered surface properties of this compound, particularly the exposed polar backbone in its complexed form, influence its interactions with model and biological membranes.

Synthetic Optimization and Analog Design: To develop efficient synthetic routes for this compound and its further derivatives, allowing for systematic modifications to explore the minimal structural requirements for antitoxic activity or to engineer new functions.

Computational Modeling and Simulation: To employ computational methods such as molecular dynamics simulations to predict and validate conformational preferences, ion-binding mechanisms, and membrane interactions, complementing experimental findings.

By pursuing these objectives, research on this compound contributes significantly to the broader understanding of cyclic peptide chemistry, providing valuable insights for the rational design of novel bioactive molecules with tailored properties.

Detailed Research Findings

Research on this compound has provided critical insights into the relationship between molecular structure and biological function, particularly concerning the role of peripheral hydrophobicity in cyclic peptide activity.

Crystallographic Data of Li+-Perhydroantamanide Complex

X-ray diffraction analysis of single crystals of the Li+-perhydroantamanide complex has been instrumental in revealing its precise conformation and the reasons for its biological inactivity. The complex crystallizes with a specific unit cell and content.

| Parameter | Value | Unit | Reference |

| Space Group | P2(1)2(1)2(1) | - | |

| a | 21.740(7) | Å | |

| b | 21.566(4) | Å | |

| c | 17.361(4) | Å | |

| Agreement Factor | 8.2% | - | |

| Data Points | 5135 | - | |

| Content per Asymmetric Unit | C64H102N10O10 · 2Li+ · 4H2O · 2CH3CN · 2Br- | - |

Comparative Conformational Features with Antamanide

A direct comparison of the Li+-perhydroantamanide complex with the Li+-antamanide complex highlights the structural basis for the former's lack of antitoxic activity:

| Feature | Li+-Antamanide Complex | Li+-Perhydroantamanide Complex | Reference |

| Backbone Folding | Encapsulates Li+ ion in an almost identical manner | Encapsulates Li+ ion in an almost identical manner | |

| Phenyl/Cyclohexyl Groups | Four phenyl groups fold against the globular backbone, providing a hydrophobic surface. | Four cyclohexyl moieties extend away from the folded backbone. | |

| Polar Backbone Exposure | Minimal exposure of polar backbone to environment. | Large portions of the polar backbone exposed to the environment. | |

| Hydrogen Bonding | Limited external hydrogen bonding. | Four NH groups form hydrogen bonds with Br- ions; three C=O groups form hydrogen bonds with water molecules. | |

| External Ligands | - | One C=O group ligates an additional external Li+ ion. | |

| Internal Li+ Coordination | Pentacoordinated | Pentacoordinated | |

| External Li+ Coordination | - | Tetracoordinated | |

| Overall Shape | Globular | Different overall shape, midsection attracts polar molecules/ions. | |

| Antitoxic Potency | Active | Complete loss of antitoxic potency |

These findings underscore that while the core ion-encapsulating backbone conformation remains largely similar, the critical determinant of antitoxic activity lies in the peripheral hydrophobic environment created by the side chains. The extended cyclohexyl groups in this compound expose the polar backbone, allowing it to interact with external polar species, which is hypothesized to disrupt its ability to prevent phalloidin (B8060827) toxin access to liver cell membranes.

Properties

CAS No. |

33906-64-8 |

|---|---|

Molecular Formula |

C64H102N10O10 |

Molecular Weight |

1171.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[(2S)-2-[(2S)-2,3-bis[(2S)-2-amino-3-cyclohexylpropanoyl]-3-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-cyclohexylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-[(2S)-2-aminopropanoyl]-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide |

InChI |

InChI=1S/C64H102N10O10/c1-39(2)53(70-58(80)48(68)35-43-23-12-6-13-24-43)62(84)73-32-18-29-52(73)61(83)74-37-45(54(76)40(3)65)64(56(78)47(67)34-42-21-10-5-11-22-42,63(74,38-75)55(77)46(66)33-41-19-8-4-9-20-41)57(79)50-27-16-30-71(50)60(82)51-28-17-31-72(51)59(81)49(69)36-44-25-14-7-15-26-44/h18,32,38-53H,4-17,19-31,33-37,65-69H2,1-3H3,(H,70,80)/t40-,45?,46-,47-,48-,49-,50-,51-,52-,53-,63-,64?/m0/s1 |

InChI Key |

YDTHTYVRSKJGOT-KICGRLMCSA-N |

SMILES |

CC(C)C(C(=O)N1C=CCC1C(=O)N2CC(C(C2(C=O)C(=O)C(CC3CCCCC3)N)(C(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6CCCCC6)N)C(=O)C(CC7CCCCC7)N)C(=O)C(C)N)NC(=O)C(CC8CCCCC8)N |

Isomeric SMILES |

C[C@@H](C(=O)C1CN([C@@](C1(C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4CCCCC4)N)C(=O)[C@H](CC5CCCCC5)N)(C=O)C(=O)[C@H](CC6CCCCC6)N)C(=O)[C@@H]7CC=CN7C(=O)[C@H](C(C)C)NC(=O)[C@H](CC8CCCCC8)N)N |

Canonical SMILES |

CC(C)C(C(=O)N1C=CCC1C(=O)N2CC(C(C2(C=O)C(=O)C(CC3CCCCC3)N)(C(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6CCCCC6)N)C(=O)C(CC7CCCCC7)N)C(=O)C(C)N)NC(=O)C(CC8CCCCC8)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Perhydroantamanide; Lithium perhydroantamanide complex; |

Origin of Product |

United States |

Discovery and Derivation of Perhydroantamanide

Origins and Structural Relationship to Natural Antamanide

Perhydroantamanide is a direct derivative of antamanide. The primary structural difference lies in the substitution of all four phenylalanyl (Phe) residues present in antamanide with cyclohexylalanyl (Cha) residues. nih.gov This substitution is significant as it alters the aromatic nature of the side chains, replacing them with saturated alicyclic groups.

The sequence of antamanide is cyclic (Val-Pro-Pro-Ala-Phe-Phe-Pro-Pro-Phe-Phe), whereas the sequence of this compound is cyclic (Val-Pro-Pro-Ala-Cha-Cha-Pro-Pro-Cha-Cha). nih.gov Despite this change in the side chains, the peptide backbone of this compound retains the ability to form ion complexes, a characteristic feature it shares with antamanide. nih.gov

Table 1: Comparison of Antamanide and this compound

| Feature | Antamanide | This compound |

|---|---|---|

| Sequence | c(Val-Pro-Pro-Ala-Phe-Phe-Pro-Pro-Phe-Phe) | c(Val-Pro-Pro-Ala-Cha-Cha-Pro-Pro-Cha-Cha) |

| Residue at Position 5 | Phenylalanine | Cyclohexylalanine |

| Residue at Position 6 | Phenylalanine | Cyclohexylalanine |

| Residue at Position 9 | Phenylalanine | Cyclohexylalanine |

| Residue at Position 10 | Phenylalanine | Cyclohexylalanine |

| Side Chain Nature | Aromatic | Alicyclic |

| Ion Complex Formation | Yes | Yes |

| Antitoxic Potency | Yes | No |

Semisynthetic Derivation Methodologies: Hydrogenation of Phenylalanyl Residues to Cyclohexylalanyl Residues

The primary method for the semisynthetic derivation of this compound from antamanide is catalytic hydrogenation. This chemical process involves the addition of hydrogen across the double bonds of the phenyl rings of the phenylalanine residues, converting them into cyclohexyl rings. This transformation from an aromatic to a saturated alicyclic side chain is a key modification that defines this compound. nih.gov

Comparative Analysis of this compound within Cyclic Peptide Families

This compound serves as an important case study in the comparative analysis of cyclic peptides, particularly in understanding the role of side-chain hydrophobicity and conformation in biological activity. While both antamanide and this compound can encapsulate a lithium ion (Li+) within their peptide backbones in a nearly identical manner, their resulting complex conformations differ significantly. nih.gov

In the Li+-antamanide complex, the four phenyl groups fold against the peptide backbone, creating a hydrophobic surface. nih.gov In contrast, in the Li+-Perhydroantamanide complex, the four cyclohexyl moieties extend away from the backbone. This extension results in the exposure of significant portions of the polar peptide backbone to the surrounding environment. nih.gov

This conformational difference has profound consequences for the molecule's interactions. For instance, in the crystalline structure of the Li+-Perhydroantamanide complex, four NH groups form hydrogen bonds with bromide ions, and three C=O groups form hydrogen bonds with water molecules. nih.gov This increased exposure of the polar backbone drastically alters the hydrophobicity of the complex, which is believed to be a primary reason for its lack of antitoxic potency, despite its ability to form ion complexes. nih.gov

Table 2: Conformational and Interaction Differences

| Feature | Li+-Antamanide Complex | Li+-Perhydroantamanide Complex |

|---|---|---|

| Side Chain Orientation | Phenyl groups folded against the backbone | Cyclohexyl moieties extended away from the backbone |

| Molecular Surface | Hydrophobic | Exposed polar backbone |

| Hydrogen Bonding | Not specified as a primary interaction | NH groups with Br- ions; C=O groups with water |

| Biological Activity | Antitoxic | Inactive |

Synthetic Methodologies and Analog Design

Strategies for Cyclic Peptide Synthesis in Academic Research

Academic research in cyclic peptide synthesis employs various strategies to overcome the challenges associated with ring formation and to control the final molecular architecture. Cyclic peptides inherently possess enhanced conformational stability and well-defined three-dimensional shapes compared to their linear counterparts, which contributes to increased target specificity and reduced non-specific interactions. Current time information in Chatham County, US.nih.gov This constraint also helps in evading protease degradation, thereby extending their cellular half-lives. Current time information in Chatham County, US.

Key strategies for macrocyclization include:

Head-to-tail cyclization: This involves forming an amide bond between the N-terminus and C-terminus of a linear peptide precursor. Historically, this heavily relied on labor-intensive solution-phase techniques. Current time information in Chatham County, US.amazonaws.com

Side-chain-to-side-chain cyclization: This method forms lactam bridges or other linkages (e.g., disulfide bonds, thioethers) between specific amino acid side chains within the peptide sequence. Current time information in Chatham County, US.amazonaws.comCurrent time information in Davidson County, US.

Head-to-side-chain and Tail-to-side-chain cyclization: These strategies involve forming a cyclic structure by linking one of the termini to a reactive group on a side chain. Current time information in Chatham County, US.usp.br

Modern advancements have significantly streamlined these processes. Solid-phase peptide synthesis (SPPS) has become a predominant method, offering a controlled environment for cyclization and minimizing byproduct formation. Current time information in Chatham County, US.Current time information in Davidson County, US.nih.gov SPPS allows for the assembly of the linear peptide on a solid support, followed by on-resin or off-resin cyclization. nih.govnih.gov

Beyond direct amide bond formation, other advanced ligation technologies have emerged to overcome limitations of conventional methods, such as susceptibility to epimerization, poor solubility of protected precursors, and low yields due to oligomerization. mdpi-res.com These include:

Disulfide bridging: Formation of disulfide bonds between cysteine residues is a straightforward and frequently used method, although it can face challenges with dimerization and regioisomer formation in peptides with multiple cysteines. amazonaws.comCurrent time information in Davidson County, US.

Hydrocarbon stapling: This technique creates α-helical structures, mimicking protein interaction sites and enhancing intracellular targeting and molecular stability. Current time information in Davidson County, US.

Chemoselective ligation methods: These strategies, such as native chemical ligation (NCL) and Staudinger ligation, allow for the efficient formation of cyclic peptides, including those with unnatural linkages. nih.govmdpi-res.com NCL, for instance, has progressed with the use of solid-phase resins to suppress oligomerization and promote intramolecular cyclization. nih.gov

Specific Approaches for Perhydroantamanide and its Related Analogues

This compound, with the sequence c-(Val-Pro-Pro-Ala-Cha-Cha-Pro-Pro-Cha-Cha), is a synthetic analogue of antamanide where the four phenylalanyl (Phe) residues are hydrogenated to cyclohexylalanyl (Cha) residues. Early synthesis of such cyclic peptides, including this compound, often utilized classical solution-phase methods, which were the primary approaches for larger peptides in the 1960s.

The specific synthesis of this compound involves the incorporation of cyclohexylalanine (Cha) residues into the peptide sequence. This modification typically requires the use of protected Cha building blocks during peptide chain assembly, followed by a cyclization step. While general methods like SPPS and solution-phase synthesis are applicable, the precise details of protecting group strategies and cyclization conditions are critical for achieving the desired macrocyclic structure of this compound. The successful synthesis of its lithium complex has been reported, indicating the feasibility of preparing this specific analogue.

Advanced Synthetic Techniques for Conformational Control in Cyclic Peptides

Conformational control is a paramount aspect in the synthesis and design of cyclic peptides, as their biological activity is often highly dependent on their precise three-dimensional shape. Cyclization itself is a primary method of conformational constraint, limiting the flexibility of the peptide backbone and promoting the adoption of specific secondary structures. Current time information in Chatham County, US.nih.govamazonaws.com

Advanced synthetic techniques aimed at fine-tuning cyclic peptide conformations include:

Incorporation of turn-inducing motifs: These motifs can promote cyclization at lower concentrations and reduce reagent requirements, while also guiding the peptide into specific folded states. Current time information in Chatham County, US.

Constrained amino acids: Utilizing non-natural or conformationally restricted amino acids can pre-organize the linear precursor into a favorable conformation for cyclization or lock the final cyclic peptide into a desired active conformation.

Stapling technologies: Beyond hydrocarbon stapling, various other chemical stapling methods can create covalent bridges within the peptide, further rigidifying its structure and controlling its conformational ensemble. Current time information in Davidson County, US.nih.gov

Strategic cyclization points: The choice of cyclization strategy (e.g., head-to-tail vs. side-chain to side-chain) can significantly influence the resulting conformational landscape of the cyclic peptide. Current time information in Chatham County, US.amazonaws.comusp.br

Pseudo-dilution effect: In solid-phase synthesis, the attachment to a resin can create a pseudo-dilution effect, favoring intramolecular cyclization over intermolecular oligomerization, thereby improving yields and conformational purity. nih.gov

The "chameleon hypothesis" suggests that cyclic peptides can exhibit "smart" conformational dynamics, shielding or exposing polar functionalities in response to the environment. This dynamic behavior can enhance cell membrane permeability due to transiently reduced surface polarity and area. nih.gov Such insights guide the design of cyclic peptides with improved pharmacokinetic properties.

Rational Design Principles for this compound Analogues in Structure-Function Studies

Rational design principles are fundamental for developing cyclic peptide analogues to systematically investigate structure-function relationships. This involves making specific modifications to the peptide sequence or backbone and observing the resulting changes in biological activity, binding affinity, or conformational behavior. Chemical synthesis is indispensable for this type of study, as it allows for precise control over the molecular structure. mdpi-res.com

A notable example involving this compound illustrates these principles:

Antamanide vs. This compound: Antamanide is known for its antitoxic properties, particularly against phalloidin (B8060827). This compound, its hydrogenated analogue where the four phenylalanyl residues are replaced by cyclohexylalanyl (Cha) residues, demonstrates a significant difference in biological activity despite retaining the ability to form ion complexes similar to antamanide.

Conformational Impact: Crystal structure analysis of the Li+-perhydroantamanide complex revealed that, unlike in Li+-antamanide where the four phenyl groups fold against the backbone to provide a hydrophobic surface, the four cyclohexyl moieties in this compound extend away from the folded backbone. This conformational difference results in the exposure of large portions of the polar backbone to the surrounding environment.

Loss of Antitoxic Potency: This exposure of the polar backbone in this compound is hypothesized to be the reason for its lack of antitoxic potency, despite its ability to complex ions in a similar manner to antamanide. This highlights how subtle changes in side-chain chemistry can lead to significant conformational alterations, profoundly impacting biological function.

This example underscores that rational design in cyclic peptides often involves:

Amino acid substitutions: Replacing specific amino acids to alter side-chain properties (e.g., hydrophobicity, bulk, hydrogen bonding capacity).

Backbone modifications: Introducing non-natural linkages or constrained residues to influence conformational flexibility.

Conformational analysis: Utilizing techniques like X-ray crystallography and NMR spectroscopy to understand the three-dimensional structures of analogues and correlate them with observed activities.

By systematically modifying the structure and analyzing the resulting functional changes, researchers can elucidate the key structural determinants for a specific biological activity, guiding the development of more potent and selective cyclic peptide therapeutics.

Conformational Analysis and Structural Characterization

Experimental Conformational Studies

Spectroscopic methods have been instrumental in probing the conformational dynamics of perhydroantamanide and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been a key technique for determining the solution conformation of this compound and its ion complexes. rsc.orgresearchgate.net Studies have shown that even at room temperature, the peptide is conformationally homogeneous in solution. researchgate.net The conformational parameters derived from NMR data are only slightly affected by significant variations in temperature or the addition of salts, indicating a structurally constrained nature. researchgate.net For instance, NMR studies of metal complexes with cyclic peptides, a class of compounds to which this compound belongs, have been used to identify the binding sites of metal ions and to characterize the stability of the resulting complexes. uq.edu.au

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides and proteins in solution by measuring the differential absorption of circularly polarized light. wikipedia.orgnih.gov While specific CD spectral data for this compound is not detailed in the provided results, the technique is widely applied to study the conformational changes in cyclic peptides upon ion binding or changes in the solvent environment. nih.govyoutube.com The induced CD (ICD) spectrum that arises when a ligand binds to a protein can provide information about the binding geometry and strength. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the far-infrared region, has been used to study the ion-peptide interactions in complexes of this compound with alkali metal ions in solution. sigmaaldrich.comsigmaaldrich.comnih.gov This technique provides insights into the vibrations of the peptide backbone and the bonds involved in coordinating the metal ion. The far-infrared spectra of these complexes help in understanding the nature of the ion encapsulation by the peptide. nih.govresearchgate.net

X-ray diffraction provides precise information about the three-dimensional atomic arrangement in crystalline solids. anton-paar.commalvernpanalytical.com The crystal structure of a lithium this compound complex has been determined by single-crystal X-ray diffraction analysis. nih.gov This analysis revealed that the peptide backbone encapsulates a Li+ ion in a manner almost identical to that of the natural antamanide-Li+ complex. nih.govnobelprize.org

A significant finding from the X-ray diffraction data is the orientation of the cyclohexyl side chains. Unlike the phenyl groups in the antamanide complex which fold against the backbone to create a hydrophobic surface, the four cyclohexyl groups of this compound are extended away from the folded backbone. nih.govnobelprize.org This conformation results in the exposure of large portions of the polar peptide backbone to the surrounding environment. nih.gov The crystal structure also showed that four NH groups form hydrogen bonds with bromide ions, and three C=O groups form hydrogen bonds with water molecules. nih.gov One C=O group was found to be ligated to an additional external Li+ ion. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a | 21.740(7) Å |

| b | 21.566(4) Å |

| c | 17.361(4) Å |

| Agreement Factor (R) | 8.2% for 5135 data |

| Table 1: Crystallographic Data for the Li+·this compound Complex. nih.gov |

Theoretical and Computational Conformational Studies

Computational methods complement experimental data by providing dynamic and energetic insights into the conformational landscape of this compound.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. wustl.eduresearchgate.net These simulations can provide detailed information about the conformational changes, flexibility, and interactions of this compound in different environments, such as in a vacuum or in the presence of a solvent. While the provided search results mention the application of MD simulations to various peptides and their aggregation, specific MD simulation studies focused solely on this compound are not detailed. mdpi.com However, the methodology is highly applicable to understanding the dynamics of its unique side-chain orientations and the resulting exposure of the peptide backbone. nih.gov

Force field calculations are a fundamental component of molecular mechanics and are used to estimate the potential energy of a molecule as a function of its atomic coordinates. njit.eduuu.nl These calculations are employed in energy minimization techniques to find the most stable conformations of a molecule. Force fields like AMBER and Tripos are commonly used for peptides. forth.gr In the context of this compound, force field calculations would have been used in conjunction with experimental data to refine the determined structures and to explore the potential energy landscape of the molecule, helping to explain the preference for the observed side-chain conformations. rsc.org

Conformational Dynamics in Solution and Solid State

The three-dimensional structure of this compound, particularly in its ion-complexed form, reveals significant differences from its parent compound, antamanide, which are crucial for understanding its chemical properties. The conformational dynamics have been primarily elucidated through solid-state analysis, with inferences made about its behavior in solution.

Solid-State Conformation

The most definitive structural information for this compound comes from single-crystal X-ray diffraction analysis of its lithium ion (Li+) complex. pnas.orgresearchgate.net This analysis provides a detailed atomic-level picture of the molecule's conformation when crystallized.

Research Findings:

The crystal structure of the Li⁺·this compound complex was determined from a crystal grown from an acetonitrile (B52724) solution containing LiBr. researchgate.net The crystal belongs to the space group P2(1)2(1)2(1) and the asymmetric unit contains one molecule of the this compound-Li⁺ complex, along with an additional external lithium ion, bromide ions, water, and acetonitrile solvent molecules. pnas.orgresearchgate.net

A key finding is that while the peptide backbone wraps around the central Li⁺ ion in a manner almost identical to that of the Li⁺·antamanide complex, the orientation of the side chains is dramatically different. pnas.org In the parent antamanide complex, the four hydrophobic phenyl groups fold up and against the peptide backbone, creating a lipophilic shield around the ion and the polar core. sci-hub.se In contrast, in the Li⁺·this compound complex, the four hydrogenated cyclohexylalanyl (Cha) side chains are extended away from the globular backbone. pnas.orgresearchgate.net This conformation results in the significant exposure of the polar peptide backbone to the surrounding environment. pnas.orgsci-hub.se

This exposure has direct consequences for its interactions within the crystal lattice. The analysis revealed that four of the backbone's NH groups form hydrogen bonds with bromide ions, and three carbonyl (C=O) groups form hydrogen bonds with water molecules. pnas.org Furthermore, one carbonyl group acts as a ligand to an additional, external Li⁺ ion, which is not seen in the parent antamanide complex structure. pnas.org

Table 1: Solid-State Backbone Torsion Angles (φ, ψ, ω) for Li⁺·this compound Complex

| Residue | φ (deg) | ψ (deg) | ω (deg) |

| Val¹ | - | -123 | 171 |

| Pro² | -62 | -29 | 2 |

| Pro³ | -74 | 148 | 179 |

| Ala⁴ | -85 | -15 | -173 |

| Cha⁵ | -98 | 145 | -177 |

| Cha⁶ | -79 | 124 | 177 |

| Pro⁷ | -70 | -20 | 5 |

| Pro⁸ | -73 | 144 | -173 |

| Cha⁹ | -110 | -21 | -176 |

| Cha¹⁰ | -70 | 146 | -178 |

| Data sourced from supplementary materials associated with published X-ray crystallography studies. researchgate.net Torsion angles describe the rotation around the main-chain bonds. |

Conformation in Solution

Detailed experimental studies on the specific conformation of this compound in solution are not as extensively documented as its solid-state structure. However, its behavior can be inferred from studies on the parent compound, antamanide, and the general principles of peptide conformational analysis in solution, which primarily rely on Nuclear Magnetic Resonance (NMR) spectroscopy. auremn.org.br

Research Findings:

It has been established that this compound is capable of forming ion complexes in solution in a manner similar to antamanide. sci-hub.se For antamanide and related peptides, the conformation in solution is known to be highly dependent on the solvent environment and the presence of metal ions. researchgate.net Uncomplexed antamanide is conformationally flexible in solution, existing as an equilibrium of multiple forms. researchgate.net Upon complexation with an ion like Li⁺ or Na⁺, it adopts a more rigid, well-defined saddle-like conformation. researchgate.net

Given the structural similarities of the peptide backbone, it is highly probable that this compound exhibits similar dynamic behavior. In non-polar solvents, it would likely exist in a flexible state. Upon the addition of ions like Li⁺, it would adopt a more ordered structure to accommodate the ion, analogous to the conformation observed in the solid state.

Metal Ion Complexation and Ionophore Properties

Ion Binding Selectivity and Affinity of Perhydroantamanide

This compound exhibits the ability to form complexes with various metal ions, a characteristic it shares with its parent compound, antamanide. researchgate.net The selectivity and strength of this binding are influenced by factors such as the ion's size, charge, and the solvation environment.

This compound readily forms complexes with alkali metal ions. researchgate.net Far-infrared spectroscopy has been utilized to study these complexes in solution. researchgate.net While its parent compound, antamanide, shows a preference for sodium (Na⁺) ions, it also complexes with lithium (Li⁺) and potassium (K⁺), particularly in less polar solvents. researchgate.net

The interaction with lithium ions is well-documented. This compound forms a stable complex with Li⁺, which has been structurally characterized using X-ray diffraction analysis. researchgate.netmdpi.com In this complex, the peptide backbone wraps around the lithium ion. researchgate.net The crystal structure reveals a complex stoichiometry involving the peptide, lithium ions, water, and solvent molecules. mdpi.com While specific binding affinity data for sodium and cesium with this compound are not detailed in the reviewed literature, its general ability to form complexes with alkali metals is established. researchgate.net

Table 1: Crystallographic Data for the Lithium-Perhydroantamanide Complex

| Parameter | Value |

|---|---|

| Molecular Formula | C₆₄H₁₁₀N₁₀O₁₀·2Li⁺·4H₂O·2CH₃CN·2Br⁻ |

| Space Group | P2₁2₁2₁ |

| a (Å) | 21.740(7) |

| b (Å) | 21.566(4) |

| c (Å) | 17.361(4) |

Data sourced from X-ray diffraction analysis of the Li⁺·this compound complex. mdpi.com

Scientific literature extensively discusses the complexation of various cyclic peptides with alkaline earth metal ions such as magnesium (Mg²⁺), calcium (Ca²⁺), and barium (Ba²⁺). researchgate.netmdpi.comlibretexts.org However, specific studies detailing the binding selectivity, affinity, or complex formation of this compound with alkaline earth metal ions were not found in the reviewed research.

The coordination chemistry of first-row transition metals with various organic ligands is a broad field of study, relevant to catalysis and bioinorganic chemistry. researchfeatures.comnumberanalytics.commdpi.com Despite the known ability of peptide structures to bind transition metals, nih.gov specific research investigating the complexation of this compound with first-row transition metal ions has not been detailed in the surveyed scientific literature.

The complexation of lanthanide ions is of interest for various applications, and their coordination chemistry with different chelating agents is well-explored. numberanalytics.comnih.govnih.gov However, specific studies on the interaction and complex formation between this compound and lanthanide ions are not available in the reviewed literature.

Chelation Chemistry and Coordination Geometry within this compound Complexes

The chelation of metal ions by this compound involves the peptide backbone folding to create a cavity for the cation. researchgate.net In the well-characterized lithium complex, the chelation is primarily achieved through ion-dipole interactions between the cation and the carbonyl oxygen atoms of the peptide backbone. mdpi.comnumberanalytics.com

Influence of Conformational Changes on Metal Ion Binding Properties

The process of binding a metal ion induces a significant conformational change in the this compound molecule. The flexible, uncomplexed peptide folds into a more rigid, ordered, and compact globular shape to encapsulate the ion. researchgate.netnih.gov

A critical conformational difference exists between the metal complexes of this compound and its parent, antamanide. In the Li⁺·antamanide complex, the four phenyl side chains fold back against the peptide backbone, creating a hydrophobic exterior. researchgate.netut.ac.ir Conversely, in the Li⁺·this compound complex, the hydrogenated cyclohexylalanyl (Cha) side chains are extended away from the folded backbone. researchgate.netmdpi.com This conformational distinction results in the exposure of large portions of the polar peptide backbone to the surrounding environment. researchgate.netmdpi.com This increased exposure allows for further interactions, such as the formation of hydrogen bonds between four NH groups and bromide ions and between three C=O groups and water molecules in the crystallized structure. mdpi.com This major change in the hydrophobicity around the midsection of the this compound complex may be related to its lack of biological activity compared to antamanide. mdpi.com

Comparative Analysis of Ion Binding Profiles with Natural Antamanide and Other Cyclic Ionophores

The ion-binding capability of this compound, a synthetic analog of antamanide, offers a compelling case study in the molecular requirements for ionophore activity. While it retains the fundamental ability to form complexes with metal ions, its binding profile and the characteristics of the resulting complexes show critical differences when compared to natural antamanide and other well-established cyclic ionophores like valinomycin (B1682140) and nonactin.

Detailed research findings indicate that this compound, in which the four phenylalanyl residues of antamanide are hydrogenated to cyclohexylalanyl (Cha) residues, can form ion complexes in a manner similar to its natural counterpart. researchgate.netnih.gov Specifically, it has been shown to form a stable complex with the lithium ion (Li+). researchgate.netnih.govuq.edu.au The peptide backbone of this compound encapsulates the Li+ ion in a conformation that is almost identical to that observed in the Li+-antamanide complex. researchgate.netnih.gov

However, a significant structural divergence arises in the orientation of the side chains, which profoundly impacts the physicochemical properties of the complex. In the Li+-antamanide complex, the four phenyl groups fold against the globular peptide backbone, creating a continuous hydrophobic surface. researchgate.netnih.gov This lipophilic exterior is crucial for its function. In stark contrast, the four cyclohexyl moieties of the Li+-perhydroantamanide complex are extended away from the folded backbone. researchgate.netnih.gov This conformational change results in the exposure of large portions of the polar peptide backbone to the surrounding environment. researchgate.netnih.gov Consequently, the surface of the this compound complex is significantly less hydrophobic than that of the antamanide complex. nih.govnih.gov This increased polarity is evidenced by the formation of hydrogen bonds between the complex and solvent molecules or counter-ions in the crystalline state. researchgate.netnih.gov

Natural antamanide exhibits a marked preference for complexing with sodium (Na+) ions, although it also forms complexes with Li+ and potassium (K+) ions, particularly in less polar solvents. researchgate.netpnas.org While this compound also forms these complexes, the structural change leading to an exposed polar backbone is considered a primary reason for its loss of biological antitoxic activity. researchgate.netnih.gov

When compared to other classic cyclic ionophores, the differences become even more pronounced. Valinomycin, a cyclic dodecadepsipeptide, is renowned for its exceptional selectivity for K+ over Na+, with a selectivity ratio that can reach four orders of magnitude. nih.govkarger.com This high selectivity is a function of its flexible structure, which allows the cavity size to perfectly accommodate the K+ ion, while the molecule's exterior remains lipophilic to facilitate transport across membranes. nih.gov Nonactin shows a similar, though slightly different, pattern of selectivity for alkali metal cations. acs.org The ion-binding properties of these ionophores are often quantified by their stability constants (also known as formation or binding constants), which measure the strength of the interaction between the ionophore and the ion. wikipedia.orgdu.ac.in A higher stability constant indicates a more stable complex. libretexts.orgdalalinstitute.com

The following tables provide a comparative overview of the ion-binding characteristics.

Table 1: Comparative Ion Selectivity and Stability Constants (log K) of Various Cyclic Ionophores Stability constants are highly dependent on the solvent and method of measurement. The values presented are for comparative purposes.

| Ionophore | Primary Ion Selectivity | log K (Na+) | log K (K+) | Other Ion Affinities |

| This compound | Forms stable complexes with Na+ and Li+ researchgate.netnih.gov | Data not available | Data not available | Forms a well-characterized complex with Li+ researchgate.netnih.govuq.edu.au |

| Antamanide | Na+ > K+ > Li+ researchgate.netpnas.org | ~3.3 (Ethanol) | ~2.6 (Ethanol) | Shows affinity for Ca2+; complexation is solvent-dependent researchgate.net |

| Valinomycin | K+ >> Na+ karger.com | < 2 (Methanol) | ~4.9 (Methanol) | High selectivity for K+ over all other alkali and alkaline earth metals nih.gov |

| Nonactin | K+ > Rb+ > Cs+ > Na+ > Li+ | 2.8 (Methanol) | 3.6 (Methanol) | Also complexes with NH4+ |

| 12-Crown-4 | Na+ ≥ Li+ rsc.org | ~3.0 | Data not available | Low affinity for K+; not considered a selective Li+ ionophore rsc.org |

| Dibenzo-14-Crown-4 | Li+ > Na+ rsc.org | ~2.6 | Data not available | Exhibits a Li+/Na+ selectivity of approximately 25 rsc.org |

Table 2: General Characteristics of this compound and Comparative Ionophores

| Feature | This compound | Natural Antamanide | Valinomycin |

| Type | Synthetic Cyclic Decapeptide researchgate.net | Natural Cyclic Decapeptide pnas.org | Natural Cyclic Dodecadepsipeptide nih.gov |

| Ion Complex Conformation | Polar backbone exposed researchgate.netnih.gov | Hydrophobic exterior researchgate.netnih.gov | Hydrophobic exterior nih.gov |

| Primary Selectivity | Forms complexes with Na+, Li+ researchgate.net | Na+ pnas.org | K+ karger.com |

| Key Structural Aspect | Outward-facing cyclohexyl groups nih.gov | Inward-folding phenyl groups nih.gov | Flexible backbone with optimal cavity size for K+ nih.gov |

Structure Activity Relationship Sar Investigations

Correlating Specific Structural Modifications (e.g., Hydrogenation of Phenylalanyl Residues) with Biological Response

Perhydroantamanide is a synthetic analog of the naturally occurring cyclic decapeptide, antamanide, distinguished by a specific and complete structural modification: all four phenylalanyl (Phe) residues are hydrogenated to cyclohexylalanyl (Cha) residues nih.gov. This chemical alteration profoundly impacts the compound's biological activity. While natural antamanide functions as an effective antidote against phalloidin (B8060827), a potent toxin found in the mushroom Amanita phalloides, this compound demonstrates a complete absence of antitoxic potency nih.govsci-hub.se. This significant loss of activity occurs despite the fact that this compound retains the ability to form ion complexes in a manner analogous to antamanide nih.govsci-hub.se. Earlier investigations into antamanide analogs have also shown that decreasing hydrophobicity at positions 1 and 4 or substituting multiple phenylalanine residues with tyrosine leads to similarly negative outcomes regarding their biological efficacy pnas.org.

Role of Cyclohexylalanyl Residues in Modulating Biological Activity and Potency

The specific role of the cyclohexylalanyl residues in this compound is central to understanding its modulated biological activity and potency, or rather, its lack thereof. In natural antamanide, the four phenyl groups are characteristically folded against the globular peptide backbone, thereby presenting a hydrophobic surface nih.govsci-hub.se. In stark contrast, the four cyclohexyl moieties in this compound are extended outwards, away from the folded backbone nih.govsci-hub.se. This outward orientation of the cyclohexyl groups results in a substantial portion of the polar peptide backbone, which would otherwise be shielded, becoming exposed to the surrounding environment nih.govsci-hub.se. This exposure leads to the formation of hydrogen bonds between four NH groups and bromide ions, and three C=O groups with water molecules, with an additional C=O group forming a ligand to an external lithium ion nih.gov. The considerable shift in hydrophobicity around the midsection of the this compound complex, driven by the increased exposure of these polar regions, is directly linked to its observed biological inactivity nih.govsci-hub.sepnas.org.

Comparative SAR Studies with Natural Antamanide Regarding Mechanistic Insights

Comparative Structure-Activity Relationship studies between this compound and natural antamanide provide critical mechanistic insights into the determinants of biological activity. Both compounds retain the fundamental capacity to form complexes with various ions, including Li+, Na+, and Ca2+ nih.govpnas.org. However, the antitoxic activity of antamanide against phalloidin is intricately tied to the hydrophobic nature of its external surface pnas.org. Antamanide's phenyl groups fold to create a distinct hydrophobic environment, which is essential for its effective interaction with, and activity at, cellular membrane surfaces pnas.org.

Comparative Structural and Activity Features of Antamanide and this compound

| Feature | Antamanide | This compound | Impact on Antitoxic Potency |

| Phenylalanyl Residues | Present (4 Phe residues) | Hydrogenated to Cyclohexylalanyl (4 Cha residues) | Loss of potency nih.gov |

| Side Chain Orientation | Phenyl groups folded against backbone | Cyclohexyl groups extended away from backbone | Loss of potency nih.govsci-hub.se |

| Surface Hydrophobicity | High, due to folded phenyl groups | Significantly reduced, due to exposed polar backbone | Loss of potency nih.govsci-hub.sepnas.org |

| Ion Complexation Ability | Forms complexes (e.g., with Li+, Na+, Ca2+) | Forms complexes (e.g., with Li+) | Retained nih.govpnas.org |

| Antitoxic Potency | Active against phalloidin | Complete loss of antitoxic potency | Inactive nih.govsci-hub.se |

| Membrane Compatibility | Compatible with lipophilic cell membranes | Less compatible with lipophilic cell membranes | Reduced nih.govsci-hub.sepnas.org |

| Backbone Conformation | Encapsulates Li+ ion | Encapsulates Li+ ion in similar manner | Largely retained nih.govsci-hub.sepnas.org |

Preclinical Research Applications and Mechanistic Probes

Utilization of Perhydroantamanide as a Research Tool for Investigating Ion Transport Mechanisms

This compound is the synthetic counterpart to antamanide, with the key structural modification being the hydrogenation of all four phenylalanyl residues to cyclohexylalanyl (Cha) residues. nih.gov Despite this change, it maintains the ability to form complexes with ions in a manner similar to its parent compound, antamanide. nih.gov This ionophoric capability, however, does not translate into biological activity, a dichotomy that makes this compound an invaluable instrument for probing the intricacies of ion transport.

The primary utility of this compound in this context is to act as a negative control. By forming a complex with ions like lithium (Li⁺), this compound helps to demonstrate that the mere ability of a cyclic peptide to encapsulate and carry ions is not the sole determinant of its biological effect. nih.gov Research has shown that the lithium complex of this compound (Li⁺·this compound) has a backbone conformation that is almost identical to that of the active Li⁺·antamanide complex. nih.gov However, the spatial orientation of the side chains differs dramatically. In antamanide, the phenyl groups fold in to create a hydrophobic shield around the peptide backbone. In contrast, the cyclohexyl groups of this compound extend outwards, leaving the polar backbone exposed. nih.gov This exposure is thought to be a key reason for its lack of antitoxic activity. nih.gov

Investigation of Peptide-Membrane Interactions and Permeability in Model Systems

The interaction of cyclic peptides with biological membranes is a critical factor in their ability to exert intracellular effects. This compound has been instrumental in studies aimed at understanding these interactions. Early research investigated the effects of both antamanide and this compound on the permeability of model and biological membranes, providing insights into how structural differences influence the way these peptides associate with and traverse lipid bilayers.

The differing surface properties of antamanide and this compound, specifically the hydrophobic shield versus the exposed polar backbone, are central to their differential interactions with membranes. The hydrophobic exterior of the antamanide-ion complex is thought to facilitate its partitioning into the lipid membrane, a crucial step for its biological function. Conversely, the exposed polar regions of the this compound-ion complex are less favorable for insertion into the nonpolar membrane interior, likely hindering its ability to permeate cells and reach intracellular targets.

Use in Elucidating the Molecular Mechanisms of Action of Active Cyclic Peptides (e.g., Antamanide)

The most significant application of this compound in preclinical research is in clarifying the molecular mechanism of action of antamanide. Antamanide is known for its ability to protect liver cells (hepatocytes) from the toxic effects of phallotoxins, such as phalloidin (B8060827), which are found in the Amanita phalloides mushroom. nih.gov

The central question in understanding antamanide's mechanism has been to determine the precise structural features responsible for this protective effect. This compound, by virtue of its structural similarity yet functional dissimilarity, provides a perfect experimental foil. Studies have definitively shown that this compound has a complete loss of antitoxic potency against phalloidin poisoning. nih.gov This finding is critical because it demonstrates that the ability to complex ions is necessary but not sufficient for the antitoxic activity of antamanide.

The key insights gained from comparing antamanide and this compound are summarized in the table below:

| Feature | Antamanide | This compound | Implication for Mechanism of Action |

| Primary Structure | c(Pro-Pro-Phe-Phe-Val-Pro-Pro-Ala-Phe-Phe) | c(Val-Pro-Pro-Ala-Cha-Cha-Pro-Pro-Cha-Cha) | Hydrogenation of Phe to Cha |

| Ion Complexation | Yes | Yes | Ion binding is not the sole determinant of bioactivity. |

| Conformation of Complex | Phenyl groups create a hydrophobic shield. | Cyclohexyl groups are extended, exposing the polar backbone. | Surface hydrophobicity and correct side-chain orientation are critical for biological function. |

| Antitoxic Activity | Yes | No | The overall molecular shape and surface properties are essential for interaction with cellular targets. |

This table provides a comparative overview of the key features of Antamanide and this compound and their implications for understanding the mechanism of action of active cyclic peptides.

Application in Preclinical Models to Study Cyclic Peptide Bioactivity (excluding human trials)

This compound's role as an inactive analog makes it a standard negative control in preclinical models designed to assess the bioactivity of antamanide and other cyclic peptides.

The definitive test of antamanide's antitoxic properties and the inactivity of this compound comes from in vivo non-human models, typically involving mice. In these models, animals are administered a lethal dose of phalloidin. wikipedia.org

The typical experimental setup and findings are as follows:

| Experimental Group | Treatment | Outcome | Conclusion |

| 1. Control | Phalloidin only | Lethal hepatotoxicity | Establishes the toxic effect of phalloidin. |

| 2. Test | Phalloidin + Antamanide | Protection from toxicity, survival | Demonstrates the specific antitoxic bioactivity of antamanide. |

| 3. Negative Control | Phalloidin + this compound | Lethal hepatotoxicity (no protection) | Confirms that the structural analog lacking the correct conformation is inactive and that ion-binding capacity alone is insufficient for protection. |

This table illustrates the typical design and outcomes of in vivo studies using a mouse model to investigate the antitoxic effects of Antamanide and this compound against Phalloidin poisoning.

These in vivo experiments provide unequivocal evidence that the subtle change from phenylalanyl to cyclohexylalanyl residues completely abrogates the biological activity of the peptide, solidifying the understanding of the strict structure-activity relationship for this class of cyclic peptides.

Advanced Computational Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) Studies for Perhydroantamanide and Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the chemical structure of compounds with their biological activities. For this compound, a synthetic analogue of antamanide, QSAR methodologies would be instrumental in understanding how its structural modifications influence its observed biological properties, particularly its "antitoxic impotency" compared to the naturally occurring antamanide wikipedia.orgwikipedia.org.

This compound is characterized by the hydrogenation of the four phenylalanyl residues present in antamanide to cyclohexylalanyl (Cha) residues, resulting in the sequence cyclic(Val-Pro-Pro-Ala-Cha-Cha-Pro-Pro-Cha-Cha) wikipedia.orgnih.gov. This specific structural alteration, replacing aromatic rings with saturated cyclohexyl rings, significantly changes the compound's lipophilicity, flexibility, and electronic properties.

In a QSAR analysis, various molecular descriptors—such as topological indices, electronic properties, and steric parameters—would be calculated for this compound and a series of its analogues. For instance, changes in hydrophobicity around the peptide backbone in the this compound complex have been linked to its loss of biological activity wikipedia.org. By correlating these descriptors with observed activities (or lack thereof), QSAR models could identify the key structural features responsible for its reduced antitoxic potency or altered ion-binding selectivity. Such studies could reveal that the presence of the aromatic phenylalanyl residues in antamanide is crucial for its antitoxic action, possibly through specific π-π stacking interactions or altered conformational dynamics that are absent in this compound.

A hypothetical QSAR analysis might involve comparing this compound with antamanide and other synthetic analogues, as shown in the conceptual table below:

| Compound Name | Structure | Key Structural Difference (vs. Antamanide) | Observed Antitoxic Activity | Predicted Descriptors (e.g., LogP, Molecular Flexibility) |

| Antamanide | c(Val-Pro-Pro-Ala-Phe-Phe-Pro-Pro-Phe-Phe) | (Reference) | Potent | High (e.g., specific LogP range, constrained flexibility) |

| This compound | c(Val-Pro-Pro-Ala-Cha-Cha-Pro-Pro-Cha-Cha) | Hydrogenation of 4 Phe to 4 Cha | Inactive/Impotent wikipedia.orgwikipedia.org | Altered (e.g., higher LogP, increased flexibility) |

| Hypothetical Analog | c(Val-Pro-Pro-Ala-Phe-Cha-Pro-Pro-Phe-Cha) | Partial hydrogenation | (To be predicted) | (To be predicted) |

This type of comparative QSAR would provide insights into the precise role of the phenylalanyl residues and their aromaticity in the biological activity of antamanide and its derivatives.

Molecular Docking and Ligand-Target Interaction Analysis in Theoretical Systems

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (like this compound) to a macromolecular target (e.g., a protein or ion channel) when they interact to form a stable complex chem960.comnih.gov. For this compound, molecular docking studies have primarily focused on its interactions with metal ions, particularly lithium (Li+) wikipedia.orgwikipedia.org.

Studies have shown that this compound forms complexes with alkali metal ions, and its interaction with Li+ has been investigated computationally and experimentally wikipedia.orgwikipedia.orgthegoodscentscompany.com. In the Li+ this compound complex, the cyclohexyl groups are described as "folded down," which exposes the peptide backbone to the surrounding environment wikipedia.org. This contrasts with the uncomplexed antamanide, which is relatively flat, and its Li+ complex, where the backbone folds to partially encapsulate the Li+ ion, with the encapsulation completed by a solvent molecule, and the phenyl groups fold against the backbone to create a hydrophobic surface youtube.com. The significant change in hydrophobicity around the backbone in the this compound complex is directly linked to its loss of biological activity wikipedia.org.

Molecular docking simulations would predict the optimal binding geometry and estimate binding parameters such as binding free energy and affinity chem960.com. For this compound, docking studies with various metal ions (e.g., Na+, K+, Li+) could elucidate the specific coordination sites and the conformational changes induced upon ion binding. For instance, the observed strong binding preference of beauvericin (B1667859) (another cyclic depsipeptide) for Na+ was confirmed by computational methods, showing Na+ sequestered in the center of its cavity thegoodscentscompany.com. Similar analyses for this compound could reveal how its distinct structure influences ion selectivity and the stability of its metal complexes.

The theoretical analysis of ligand-target interactions could involve:

Identification of binding pockets: Determining regions on target molecules (e.g., ion channels, specific proteins) where this compound might bind.

Prediction of binding poses: Generating different possible conformations of this compound within the identified binding sites.

Scoring and ranking: Using scoring functions to evaluate the strength and stability of the predicted complexes, identifying the most favorable binding modes chem960.com.

Interaction analysis: Detailing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between this compound and its theoretical targets.

For this compound, the exposure of its peptide backbone upon Li+ complexation wikipedia.org suggests that docking studies could investigate how this conformational change affects its ability to interact with other biological macromolecules or membranes, potentially explaining its lack of antitoxic activity compared to antamanide, which undergoes a different conformational change upon metal ion complexation wikipedia.org.

In Silico Design and Virtual Screening for Novel Cyclic Peptide Analogues

In silico design and virtual screening are powerful computational approaches used to discover and optimize novel cyclic peptide analogues with desired properties nih.govthegoodscentscompany.com. Given the known structure of this compound and its relationship to antamanide, these methods could be employed to design new cyclic peptides that either restore or modulate specific biological activities.

The process typically involves:

Virtual Library Generation: Creating large databases of hypothetical cyclic peptide structures by systematically varying amino acid sequences, cyclization patterns, and incorporating non-canonical amino acids. For this compound, this could involve reintroducing aromatic residues, or introducing other hydrophobic or hydrophilic groups to explore their impact on activity.

Structure-Based Design: Utilizing the known 3D structure of this compound and its complexes (e.g., with Li+) to rationally design modifications. For instance, if the folded-down cyclohexyl groups and exposed backbone are linked to inactivity wikipedia.org, new analogues could be designed to promote a different conformation that mimics the active antamanide.

Ligand-Based Design: If a pharmacophore model for antamanide's antitoxic activity were available, new this compound analogues could be designed to fit this model, even with the perhydrogenated residues or other modifications.

Virtual Screening: Rapidly evaluating the generated virtual library against specific biological targets using computational methods like molecular docking nih.gov and pharmacophore matching nih.gov. This allows for the rapid identification of compounds with predicted high affinity and specificity for a target protein thegoodscentscompany.com. For example, virtual screening has been used to identify potential cyclic peptide binders targeting protein-protein interfaces nih.govuni.lu.

For this compound, in silico design could focus on:

Re-introducing activity: Designing analogues that regain the antitoxic properties of antamanide by strategically modifying the cyclohexylalanyl residues or other parts of the cyclic structure to promote favorable interactions with the relevant biological target.

Modulating ion selectivity: Designing analogues with altered ion-binding preferences compared to this compound or antamanide, potentially leading to novel ionophores.

Improving stability or permeability: Cyclic peptides are known for their enhanced stability against enzymatic degradation and potential for cell membrane permeability thegoodscentscompany.comuni.lu. In silico methods could optimize these properties for this compound analogues.

The design process might involve Molecular Dynamics (MD) simulations to refine and evaluate the stability of generated cyclic peptide-protein complexes nih.gov. For example, a method based on comparing protein backbone structures with cyclic peptide backbone structures has been proposed for rapid design of cyclic peptides nih.gov.

Predictive Modeling for Elucidating Biological Activity and Specificity

Predictive modeling encompasses a range of computational techniques, including machine learning and statistical models, used to forecast specific outcomes or properties of molecules uni.lu. For this compound, predictive models could be developed to elucidate its biological activity profile and specificity, particularly in comparison to antamanide.

Given this compound's observed "antitoxic impotency" wikipedia.orgwikipedia.org, predictive models could be trained on datasets of antamanide analogues with varying degrees of hydrogenation or other structural modifications and their corresponding antitoxic activities. Such models could identify the critical structural determinants for antitoxic activity and predict the activity of new, untested this compound derivatives.

Key aspects of predictive modeling for this compound would include:

Feature Engineering: Extracting relevant molecular features (descriptors) from the structure of this compound and its analogues, such as physicochemical properties (e.g., LogP, molecular weight, polar surface area), conformational flexibility, and specific atomic environments.

Model Training: Utilizing machine learning algorithms (e.g., Random Forest, Support Vector Machines, Neural Networks) to build models that learn the relationship between these features and biological activities (e.g., antitoxic activity, ion-binding affinity, membrane permeability). For instance, machine learning models have been developed to predict antimicrobial class specificity of small molecules with high accuracy youtube.com.

Validation: Rigorously validating the models using internal (e.g., cross-validation) and external datasets to ensure their predictive power and generalizability.

Interpretation: Analyzing the trained models to understand which structural features are most influential in determining the biological activity and specificity of this compound. This could confirm the importance of the aromatic phenylalanyl residues in antamanide for its activity, and conversely, the reason for this compound's inactivity.

For instance, if antamanide inhibits a specific protein target, predictive models could be built to understand the binding specificity of this compound to that same target or other related proteins. The exposure of the peptide backbone in the Li+ this compound complex wikipedia.org could be a key feature in such models, indicating a different interaction profile compared to antamanide. Predictive models can also forecast properties like bioavailability and pharmacokinetic characteristics, which are crucial for drug discovery.

Ultimately, predictive modeling for this compound would aim to provide a deeper understanding of why its structural changes lead to altered biological outcomes, guiding future rational design efforts for cyclic peptides with desired therapeutic or ionophoric applications.

Future Research Directions and Translational Perspectives

Development of Next-Generation Perhydroantamanide Analogues for Basic Science Research

The development of next-generation this compound analogues is a pivotal area for basic science research, aiming to elucidate structure-activity relationships and explore novel functionalities. Cyclic peptides, including Antamanide and its derivatives like this compound, possess inherent advantages such as enhanced stability, increased proteolytic resistance, and conformational constraint compared to their linear counterparts wikipedia.orgthegoodscentscompany.comchem960.com. These properties make them excellent candidates for targeted modifications.

Research in this domain will involve the systematic alteration of amino acid residues within the this compound scaffold, as well as the introduction of non-canonical amino acids or other chemical moieties. Strategies for analogue development include:

Combinatorial Library Synthesis: Generating diverse libraries of this compound analogues through chemical synthesis allows for the rapid exploration of a vast chemical space wikipedia.orgusp.br. This approach can reveal analogues with altered binding affinities, improved selectivity for specific molecular targets, or novel biological activities relevant to basic cellular processes.

Rational Design based on Structural Insights: Utilizing high-resolution structural data (e.g., X-ray crystallography, NMR spectroscopy) of this compound and its complexes with target molecules can guide the rational design of analogues. This involves modifying specific residues to optimize interactions, enhance stability, or introduce new functional groups for biophysical studies.

Conformational Engineering: Exploring the impact of cyclization strategies and backbone modifications on the three-dimensional shape and flexibility of this compound analogues. The constrained nature of cyclic peptides can be further manipulated to achieve desired conformational states, which are crucial for specific molecular recognition events thegoodscentscompany.comchem960.com.

These next-generation analogues serve as invaluable tools for dissecting complex biological pathways, probing protein-protein interactions, and developing highly specific molecular probes for fundamental research. For instance, by systematically varying the structure, researchers can map the precise molecular determinants responsible for this compound's observed interactions, providing insights into broader principles of molecular recognition.

Integration of Multi-Omics Data in Comprehensive Mechanistic Studies

Understanding the comprehensive mechanistic actions of this compound at a systems level necessitates the integration of multi-omics data. Multi-omics approaches combine data from various high-throughput molecular profiling technologies, offering a holistic view of cellular regulation and responses nih.govuni.lu. For this compound, this integration can reveal intricate details of its interactions within biological systems.

Key omics modalities to be integrated include:

Genomics: Analyzing genomic variations or epigenetic modifications in cells or organisms exposed to this compound can identify genetic predispositions or regulatory changes influencing its effects.

Transcriptomics: RNA sequencing can reveal changes in gene expression profiles in response to this compound, indicating activated or suppressed cellular pathways. This provides insights into the transcriptional programs modulated by the compound.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interaction networks upon this compound exposure. This directly reflects the functional state of the cell and potential protein targets.

Metabolomics: Analyzing the complete set of metabolites provides a snapshot of the cellular metabolic state and can pinpoint metabolic pathways affected by this compound. Metabolomics captures real-time biochemical activity and reflects the interplay of genetic, environmental, and therapeutic perturbations.

By integrating these diverse datasets, researchers can construct multilayered systems biology models that provide a more complete picture of this compound's mechanism of action, from initial molecular binding events to downstream cellular consequences. This integrated analysis can identify novel biomarkers, uncover central signaling hubs, and reveal compensatory mechanisms, moving beyond single-layer observations to a more comprehensive understanding of its biological impact uni.lu.

An example of how such data could be integrated and analyzed is shown in the conceptual table below, illustrating the type of information that could be generated and correlated:

| Omics Layer | Data Type | Potential Insights Related to this compound |

| Transcriptomics | mRNA expression levels | Identification of modulated genes and pathways. |

| Proteomics | Protein abundance, post-translational modifications | Identification of direct protein targets, changes in protein complex formation. |

| Metabolomics | Metabolite concentrations | Alterations in metabolic flux, identification of affected biochemical processes. |

| Phenomics | Cellular morphology, growth rates, viability | Observable biological effects and their correlation with molecular changes. |

This table is illustrative of the types of data that would be integrated in a multi-omics study. In an interactive environment, users could filter by omics layer, target pathway, or observed effect to explore correlations.

Synergy between High-Throughput Screening and Computational Approaches in Cyclic Peptide Research

The discovery and optimization of cyclic peptides like this compound are significantly accelerated by the synergistic application of high-throughput screening (HTS) and computational approaches. These complementary methodologies enable efficient exploration of chemical space and rational design wikipedia.orgthegoodscentscompany.com.

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets or phenotypic assays usp.br. In the context of this compound analogues, HTS can quickly identify compounds with desired activities (e.g., binding to a specific protein, modulating a cellular process). This experimental approach is crucial for initial hit identification and lead optimization. For instance, a library of this compound derivatives could be screened for their ability to inhibit a particular enzyme or disrupt a protein-protein interaction.

Computational Approaches: Computational methods provide powerful tools for predicting molecular properties, simulating interactions, and designing new molecules in silico, thereby reducing the need for extensive experimental work wikipedia.orgthegoodscentscompany.comchem960.com.

Virtual Screening: This involves computationally docking large databases of compounds into a target binding site to predict potential binders. For cyclic peptides, virtual screening can be more effective than for linear peptides due to their constrained shapes wikipedia.orgthegoodscentscompany.com.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its analogues in solution or bound to targets, providing insights into conformational changes, binding kinetics, and stability chem960.com.

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can learn from existing data to predict the activity, stability, or permeability of novel cyclic peptides, guiding the design of more effective analogues wikipedia.orgthegoodscentscompany.com. Generative models can even de novo design cyclic peptides with desired properties.

Bioinformatics: Analysis of naturally occurring cyclic peptide sequences and structures can inform the design of synthetic analogues, biasing virtual libraries towards known bioactive structures wikipedia.orgchem960.com.

The synergy lies in an iterative process: HTS identifies initial hits, computational methods then refine these hits, design new analogues with improved properties, and predict their behavior. These computationally designed compounds are then synthesized and re-screened via HTS, creating a powerful feedback loop that accelerates the discovery and optimization cycle. This integrated strategy is particularly valuable for complex molecules like cyclic peptides, where traditional synthesis and screening can be labor-intensive and costly.

Ethical Considerations in the Development and Use of Preclinical Research Models

Ethical considerations are paramount in the development and use of preclinical research models, particularly when studying novel chemical compounds like this compound. Adherence to ethical guidelines ensures scientific rigor, promotes animal welfare, and maintains public trust.

Key ethical considerations include:

Scientific Validity and Rigor: Preclinical studies must be meticulously designed to yield scientifically valid and reproducible results. A lack of rigor can lead to biased findings, overestimation of effects, and an inability to replicate results, which is ethically problematic as it can mislead subsequent research and potentially harm human or animal subjects. This includes transparent reporting of methods, data, and statistical analyses.

Animal Welfare (The 3Rs): When in vivo models are necessary, the ethical principles of Replace, Reduce, and Refine must be rigorously applied.

Replace: Efforts should be made to replace animal models with non-animal alternatives (e.g., in vitro cell cultures, organ-on-a-chip systems, computational models) whenever scientifically feasible.

Reduce: The number of animals used in experiments should be minimized to the fewest necessary to obtain statistically significant results. This involves optimizing study design and statistical power calculations.

Refine: Experimental procedures should be refined to minimize pain, distress, and suffering for the animals. This includes appropriate housing, husbandry, analgesia, and humane endpoints.

Justification for Animal Use: Any use of animal models for this compound research must be scientifically justified, demonstrating that the potential benefits to scientific knowledge outweigh the ethical costs to the animals.

Transparency and Reporting: Full transparency in reporting preclinical research findings, including negative results, is crucial. This prevents publication bias and allows the scientific community to build upon robust evidence.

Responsible Data Management: Secure and ethical management of research data, including data privacy and integrity, is essential throughout the research lifecycle.

These ethical considerations are not merely regulatory requirements but fundamental principles that underpin responsible scientific inquiry, ensuring that research on compounds like this compound is conducted with integrity and respect for all living beings involved.

Q & A

Basic: What are the key considerations in designing a reproducible synthesis protocol for Perhydroantamanide?

Methodological Answer:

- Step 1: Reaction Optimization